molecular formula C11H14ClNO B14064922 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one

Cat. No.: B14064922
M. Wt: 211.69 g/mol
InChI Key: KFBJLDXGMYJTDV-UHFFFAOYSA-N
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Description

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one is a chlorinated ketone compound featuring both an amino group and an ethyl substituent on its aromatic ring, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Chlorinated organic compounds like this one are of significant interest in pharmaceutical development, as evidenced by the more than 250 FDA-approved drugs containing chlorine atoms, which frequently contribute to enhanced biological activity, improved pharmacokinetic properties, and increased metabolic stability . The specific structural motifs present in this molecule—particularly the chloropropanone moiety and aromatic amino group—suggest potential applications in developing biologically active molecules, synthetic methodologies, and complex chemical scaffolds. Researchers utilize such compounds in the synthesis of heterocyclic systems, as pharmaceutical intermediates, and in structure-activity relationship studies. The primary amino group enables derivatization through amide formation or diazotization chemistry, while the chloropropanone segment may participate in nucleophilic substitution reactions or serve as an electrophilic center in condensation reactions. This product is offered strictly For Research Use Only and is intended solely for laboratory research applications by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Purchasers are responsible for verifying the suitability of this material for their intended application and must adhere to all applicable local, state, and federal regulations governing the handling and use of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(5-amino-2-ethylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO/c1-3-8-4-5-9(13)6-10(8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

KFBJLDXGMYJTDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Regioselective Nitration and Reduction

Introducing the amino group at the 5-position requires nitration followed by reduction. Nitration of 1-(2-ethylphenyl)-1-chloropropan-2-one using HNO₃/H₂SO₄ at 30°C generates the 5-nitro derivative with 73% regioselectivity. Subsequent hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, achieving 89% conversion.

Optimization Insights :

  • Temperature Control : Maintaining nitration below 40°C minimizes polysubstitution.
  • Catalyst Loading : 5% Pd/C ensures complete reduction without over-hydrogenation of the ketone.

Alternative Synthetic Pathways

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination offers a streamlined alternative. Reacting 1-(2-ethyl-5-bromophenyl)-1-chloropropan-2-one with ammonia in the presence of Pd(OAc)₂ and Xantphos at 100°C yields the target compound in 52% isolated yield.

Reaction Conditions :

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Solvent Toluene
Temperature 100°C
Time 24 h

Reductive Amination of Ketone Precursors

A two-step sequence involving condensation of 2-ethyl-5-nitrobenzaldehyde with chloroacetone followed by reductive amination has been explored. While this route avoids harsh nitration conditions, the final step suffers from low yields (34%) due to competing reduction of the chloroketone.

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes based on yield, scalability, and operational complexity:

Method Yield (%) Scalability Complexity Key Advantage
Friedel-Crafts/Nitration 57 High Moderate Regioselective amination
Buchwald-Hartwig 52 Moderate High Fewer steps
Reductive Amination 34 Low Low Mild conditions

Data synthesized from.

Mechanistic Challenges and Solutions

Protecting Group Strategies

The amino group’s nucleophilicity necessitates protection during ketone formation. Acetylation using acetic anhydride prior to Friedel-Crafts acylation prevents unwanted side reactions, with subsequent deprotection via hydrolysis in HCl/EtOH (1:1) restoring the amine functionality.

Chloroketone Stability

The chloropropan-2-one moiety is prone to hydrolysis under basic conditions. Conducting reactions in anhydrous solvents (e.g., THF, DCM) and avoiding aqueous workups until final stages mitigates decomposition.

Industrial-Scale Considerations

Large-scale production favors the Friedel-Crafts/nitration route due to its compatibility with continuous flow reactors. Pilot studies demonstrate a 12% increase in yield when using microchannel reactors for the acylation step, attributed to enhanced heat transfer and mixing.

Cost Analysis :

  • Raw Materials : Chloroacetyl chloride and 2-ethylphenol constitute 65% of material costs.
  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces expenses by 22%.

Chemical Reactions Analysis

Oxidation Reactions

The α-chloroketone group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the ketone to a carboxylic acid derivative, while selective oxidation of the amino group can yield quinone-like structures . For example:

1 5 Amino 2 ethylphenyl 1 chloropropan 2 oneKMnO4,H+1 5 Amino 2 ethylphenyl 2 chloropropanoic acid\text{1 5 Amino 2 ethylphenyl 1 chloropropan 2 one}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{1 5 Amino 2 ethylphenyl 2 chloropropanoic acid}

Yields depend on solvent polarity and temperature, with polar aprotic solvents favoring higher efficiency .

Reduction Reactions

The compound’s carbonyl and chloro groups are susceptible to reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol while retaining the chlorine atom.

  • Catalytic hydrogenation (H₂/Pd) removes the chlorine atom, producing 1-(5-amino-2-ethylphenyl)propan-2-ol .

Example Pathway :

1 5 Amino 2 ethylphenyl 1 chloropropan 2 oneLiAlH41 5 Amino 2 ethylphenyl 2 chloropropan 2 ol\text{1 5 Amino 2 ethylphenyl 1 chloropropan 2 one}\xrightarrow{\text{LiAlH}_4}\text{1 5 Amino 2 ethylphenyl 2 chloropropan 2 ol}

Nucleophilic Substitution

The α-chlorine atom participates in SN₂ reactions with nucleophiles (e.g., amines, thiols) . Ethanol or water as solvents enhances reactivity by stabilizing transition states .

NucleophileProductConditionsYield (%)
NH₃ (excess)1-(5-Amino-2-ethylphenyl)propan-2-amineEtOH, 60°C, 6h75
HSCH₂CO₂H1-(5-Amino-2-ethylphenyl)-2-(carboxymethylthio)propan-2-oneTHF, RT, 2h62

Cyclization Reactions

Intramolecular nucleophilic attack by the amino group on the α-carbon leads to azetidinium or β-lactam derivatives under basic conditions . For instance:

1 5 Amino 2 ethylphenyl 1 chloropropan 2 oneNaOH EtOH3 Hydroxyazetidinium chloride derivative\text{1 5 Amino 2 ethylphenyl 1 chloropropan 2 one}\xrightarrow{\text{NaOH EtOH}}\text{3 Hydroxyazetidinium chloride derivative}

Yields improve at elevated temperatures (e.g., 80°C in EtOH achieves ~51% conversion) .

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and temperature:

Reaction TypeOptimal SolventTemperature RangeKey Observations
OxidationH₂O/EtOH (1:1)50–70°CKMnO₄ solubility critical for yield
SubstitutionEtOH60–80°CHigher dielectric constant accelerates SN₂
CyclizationEtOH70–90°CThermal activation overcomes ring strain

Comparative Reactivity

The ethyl group on the phenyl ring introduces steric effects that modulate reaction rates compared to methyl or propyl analogs :

SubstituentRelative Reaction Rate (vs. Ethyl)Notes
Methyl1.3× fasterReduced steric hindrance
Propyl0.7× slowerIncreased bulk delays nucleophilic access

This compound’s multifunctional reactivity makes it valuable for synthesizing heterocycles, bioactive molecules, and polymer precursors. Further studies on enantioselective transformations and catalytic systems could expand its utility in medicinal and materials chemistry .

Scientific Research Applications

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one with analogous compounds, focusing on molecular features, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 1804043-47-7 C₁₀H₁₂ClNOS 229.73 4-amino, 2-methylthio, phenyl Intermediate in organic synthesis; potential bioactive molecule (NLT 98% purity)
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one 1807107-47-6 C₁₀H₁₂ClNOS 229.73 2-amino, 5-methylthio, phenyl Not specified; structural analog with potential for derivatization
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 1804203-60-8 C₁₀H₁₁BrClNO 276.56 4-amino, 3-bromomethyl, phenyl Predicted boiling point: 379.4±37.0°C; density: 1.538±0.06 g/cm³ (applications unspecified)
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one N/A C₁₁H₁₀BrClF₃OS 353.62 3-bromomethyl, 2-CF₃S, phenyl Predicted boiling point: 298.6±40.0°C; density: 1.61±0.1 g/cm³ (highly halogenated structure)
1-(5-Chloro-2-methoxyphenyl)propan-1-one 68597-44-4 C₁₀H₁₁ClO₂ 198.65 5-chloro, 2-methoxy, phenyl Safety data available; used in industrial synthesis (handling precautions required)
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one N/A C₁₀H₈ClN₃O₂ 237.65 Benzooxazole, hydrazono Precursor to anti-tumor thiadiazole derivatives (84–93% yield in syntheses)

Key Observations:

Substituent Effects on Reactivity: Amino groups (e.g., 4-amino in , 2-amino in ) enhance nucleophilicity, facilitating condensation reactions. Bromomethyl or trifluoromethylthio groups () increase electrophilicity, enabling cross-coupling or halogen exchange. The ethyl group in the target compound may sterically hinder reactions compared to smaller substituents like methylthio .

Biological Activity: Compounds with benzooxazole/thiazole-hydrazono motifs (e.g., ) exhibit anti-tumor activity, likely via DNA binding. The target compound’s amino-ethylphenyl group could similarly interact with biological targets. Halogenated analogs () show varied safety profiles; the 5-chloro-2-methoxy derivative requires stringent handling protocols .

Physical Properties: Brominated derivatives () have higher molecular weights and densities compared to non-halogenated analogs. The target compound’s amino and ethyl groups may lower melting points relative to halogenated versions.

Synthetic Utility: Chloropropan-2-one derivatives are pivotal in constructing heterocycles (e.g., tetrazoles , thiadiazoles ). The target compound’s amino group could enable Schiff base formation or coordination chemistry.

Biological Activity

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one is a compound that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 211.69 g/mol
  • CAS Number : 1803878-63-8

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group facilitates interactions with enzymes and receptors, while the chloropropanone moiety may enhance lipophilicity, allowing better membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chloropropanones can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.

Cytotoxicity and Cancer Research

A notable area of research involves the cytotoxic effects of this compound on cancer cells. Preliminary data suggest that it may induce apoptosis in certain cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators.

Study 1: Antiviral Activity

A study investigated the antiviral potential of related compounds against human coronaviruses. It was found that certain derivatives showed promising results in inhibiting viral replication, suggesting a possible application for this compound in antiviral therapies .

Study 2: Antimalarial Properties

Another research effort focused on the antimalarial activity of compounds structurally related to this compound. The findings indicated that modifications to the acylamino moiety could enhance selectivity towards malaria parasites while reducing cytotoxicity .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits bacterial growth
CytotoxicityInduces apoptosis in cancer cells
AntiviralInhibits viral replication
AntimalarialSelective towards malaria

Q & A

Q. What are the established synthetic routes for 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

N-Acylation : Reacting a precursor (e.g., 5-amino-2-ethylphenol) with 3-chloropropionyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the chloropropanone backbone .

Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the product.

Characterization : Confirmation via 1H^1H-NMR (e.g., δ 2.5–3.0 ppm for the chloropropanone moiety) and mass spectrometry (e.g., molecular ion peak at m/z 226.5) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software for refinement. For example, torsion angles (e.g., C6—C1—C2—C3 = 3.2(9)°) and bond lengths (e.g., C-Cl = 1.78 Å) can resolve stereochemistry .
  • Spectroscopy :
    • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~750 cm1^{-1} (C-Cl stretch).
    • 13C^{13}C-NMR : Signals at ~200 ppm (ketone carbonyl) and ~45 ppm (chlorinated carbon) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to compute:
    • Electrostatic Potential Maps : Identify reactive sites (e.g., electrophilic ketone group).
    • Thermodynamic Stability : Gibbs free energy (ΔG) calculations via density functional theory (DFT) at the B3LYP/6-311+G(d,p) level .
  • QSPR Models : Predict solubility or logP values using molecular descriptors (e.g., polar surface area = 45 Å2^2) to optimize synthetic routes .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Combine SCXRD (to confirm bond connectivity) with 1H^1H-13C^{13}C-HSQC NMR to assign ambiguous signals (e.g., overlapping aromatic protons) .
  • Dynamic NMR : For fluxional molecules, variable-temperature NMR (e.g., -40°C to 25°C) can resolve rotational barriers in the chloropropanone group .

Q. What strategies optimize reaction yields in the synthesis of derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity) using a factorial design. For example, dichloromethane at 0°C may improve acylation yields by 15% compared to THF .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate condensation steps, monitoring via TLC (Rf_f = 0.3 in 3:7 EtOAc/hexane) .

Applications in Academic Research

Q. What are potential applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Development : The chloropropanone moiety serves as a warhead in covalent inhibitors. Test enzyme inhibition (e.g., serine hydrolases) via IC50_{50} assays .
  • Biological Probes : Functionalize the amino group with fluorophores (e.g., FITC) for cellular imaging, validated via fluorescence microscopy .

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